![molecular formula C9H13N3O B2445785 2-[(2-Methylpyrimidin-4-yl)amino]cyclobutan-1-ol CAS No. 2200034-17-7](/img/structure/B2445785.png)
2-[(2-Methylpyrimidin-4-yl)amino]cyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(2-Methylpyrimidin-4-yl)amino]cyclobutan-1-ol” is a chemical compound . It is related to 2-Amino-4-methylpyrimidine, which has a molecular weight of 109.1292 . The compound is also related to 2-aminopyrimidine derivatives .
Synthesis Analysis
The synthesis of related compounds, such as 2-aminopyrimidine derivatives, involves several steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The molecular structure of the related compound, 2-Amino-4-methylpyrimidine, is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .Applications De Recherche Scientifique
Synthesis of 4-Aminopyrimidine Derivatives
Recent research has demonstrated the utility of TfOH-mediated [2 + 2 + 2] cycloadditions of ynamides with discrete nitriles to synthesize multi-substituted 4-aminopyrimidine derivatives, showcasing the versatility of pyrimidine derivatives in synthetic chemistry for producing compounds with a wide range of functional groups (Ping-Fan Chen et al., 2016).
Gold-Catalyzed Cycloadditions for Pyrimidine Cores
The use of gold-catalyzed intermolecular [2+2+2] cycloadditions with ynamides and discrete nitriles has been explored to form 4-aminopyrimidines, highlighting the role of these derivatives as key intermediates in the development of pharmaceuticals with high regioselectivity (S. N. Karad & Rai‐Shung Liu, 2014).
Antitrypanosomal and Antiplasmodial Activities
Studies on novel 2-aminopyrimidine derivatives have revealed their potential in combating diseases such as sleeping sickness and malaria, underscoring the importance of structural modifications in enhancing pharmacological activities (Michael Hoffelner et al., 2020).
UV-Induced DNA Protection
Research has shown that triplex formation with homopurine-homopyrimidine sequences can effectively protect DNA from UV-induced damage, offering insights into the mechanisms of DNA repair and protection (V. Lyamichev et al., 1990).
Analgesic and Anti-Inflammatory Activities
Synthesis of new pyrimidine derivatives has led to the evaluation of their analgesic and anti-inflammatory activities, providing a foundation for the development of new therapeutic agents (Z. M. Nofal et al., 2011).
Mécanisme D'action
Orientations Futures
The future directions for “2-[(2-Methylpyrimidin-4-yl)amino]cyclobutan-1-ol” and related compounds could involve further exploration and development of these compounds due to their potential applications in various fields. For instance, pyrimidinamine derivatives are considered promising agricultural compounds because of their outstanding activity and their mode of action which is different from other fungicides .
Propriétés
IUPAC Name |
2-[(2-methylpyrimidin-4-yl)amino]cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-6-10-5-4-9(11-6)12-7-2-3-8(7)13/h4-5,7-8,13H,2-3H2,1H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUHMZZQHSFBCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)NC2CCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methylpyrimidin-4-yl)amino]cyclobutan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(4-phenyloxan-4-yl)methanone](/img/structure/B2445703.png)
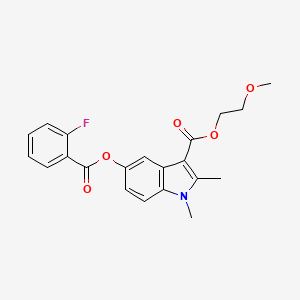
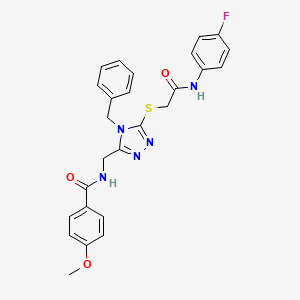
![N-(2-chlorobenzyl)-2-((4-hydroxy-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2445707.png)
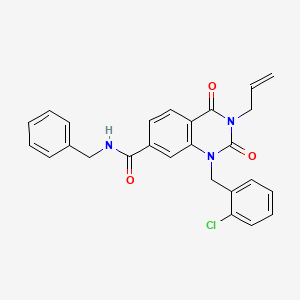
![(2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol](/img/structure/B2445710.png)
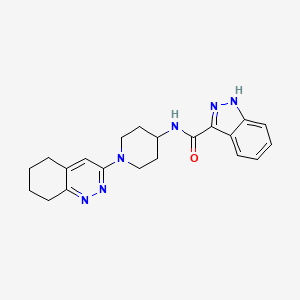
![N-[2-(1-ethylbenzimidazol-2-yl)ethyl]furan-2-carboxamide](/img/structure/B2445713.png)
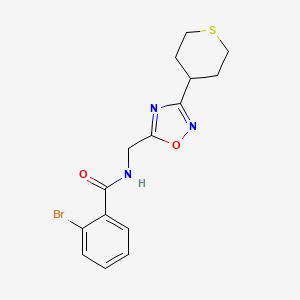
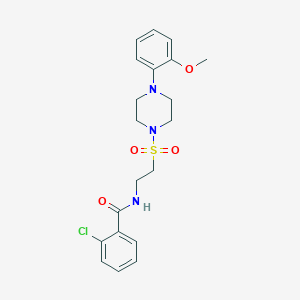
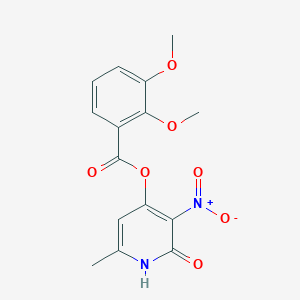
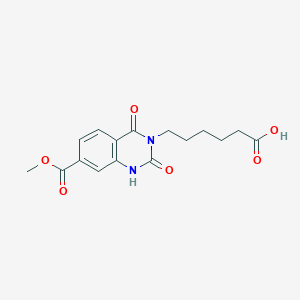
![2-Chloro-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)cyclohexyl]propanamide](/img/structure/B2445724.png)
